molecular formula C10H20ClNO4 B556862 1-Acetyl-5-bromo-7-nitroindoline CAS No. 62368-07-4

1-Acetyl-5-bromo-7-nitroindoline

Cat. No. B556862
CAS RN: 62368-07-4
M. Wt: 285.09 g/mol
InChI Key: YIFPACFSZQWAQF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-5-bromo-7-nitroindoline is a compound that is used as pharmaceuticals and intermediates . It is a tertiary amide having bulky N-groups .


Synthesis Analysis

The synthesis of 1-Acetyl-5-bromo-7-nitroindoline involves the coupling of 5-Bromo-N-acetyl-7-nitroindoline with glycal by the Mizoroki–Heck reaction using Pd(PPh 3) 4 and Ag 2 CO 3 in 1,4-dioxane at 60 C, followed by the treatment with Et 3 N·3HF in tetrahydrofuran (THF) to produce the desired product .


Molecular Structure Analysis

The molecular structure of 1-Acetyl-5-bromo-7-nitroindoline has been determined through various studies . The empirical formula is C10H9BrN2O3 and the molecular weight is 285.09 .


Physical And Chemical Properties Analysis

1-Acetyl-5-bromo-7-nitroindoline is a solid substance with a melting point of 196-198°C and a boiling point of 482.8±45.0 °C (Predicted). It has a density of 1.688±0.06 g/cm3 (Predicted) and should be stored at 2-8°C .

Scientific Research Applications

  • Photolabile Protecting Group and Acylation Reagent : It is used as a photolabile protecting group and for the photoactivation of carboxylic acids in acylation reactions. The compound's physical properties and solubility characteristics make it suitable for these applications (Michael, 2009).

  • DNA/RNA Duplex Studies : The compound's acetyl group can be photo-activated to acetylate amines, forming amides. This property has been exploited in studies involving the incorporation of N-acetyl-7-nitroindoline derivatives into DNA oligomers and evaluating their photoreactivity in DNA/RNA duplexes (Kikuta et al., 2020).

  • Mechanism of Photorelease of Carboxylic Acids : 1-Acetyl-7-nitroindolines are used for rapid release of carboxylates in aqueous solutions. Research has delved into the mechanistic details of carboxylic acid photorelease from these compounds, providing insights into their reaction pathways in varying water content solutions (Morrison et al., 2002).

  • Molecular Structure Analysis : Studies have been conducted on the crystal, molecular, and electronic structure of 1-acetyl-5-bromo-7-nitroindoline and its derivatives. This research aids in understanding the compound's structural properties and potential applications (Moreno et al., 1998).

  • Synthetic and Photochemical Studies : Investigations into the effects of various substituents on the photolysis of 1-acetyl-7-nitroindolines have been conducted. These studies are crucial for understanding how different substituents influence the compound's photochemical behavior (Papageorgiou et al., 2005).

Safety And Hazards

1-Acetyl-5-bromo-7-nitroindoline is classified as a combustible solid. It is recommended to avoid breathing its mist, gas or vapours, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

The future directions of 1-Acetyl-5-bromo-7-nitroindoline research could involve its potential application in aqueous solutions . More studies are needed to fully understand its properties and potential uses.

properties

IUPAC Name

1-(5-bromo-7-nitro-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6(14)12-3-2-7-4-8(11)5-9(10(7)12)13(15)16/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCELVCGNAKOBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369581
Record name 1-Acetyl-5-bromo-7-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-7-nitroindoline

CAS RN

62368-07-4
Record name 1-Acetyl-5-bromo-7-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Acetyl-5-bromo-7-nitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-5-bromo-7-nitroindoline
Reactant of Route 2
Reactant of Route 2
1-Acetyl-5-bromo-7-nitroindoline
Reactant of Route 3
Reactant of Route 3
1-Acetyl-5-bromo-7-nitroindoline
Reactant of Route 4
Reactant of Route 4
1-Acetyl-5-bromo-7-nitroindoline
Reactant of Route 5
Reactant of Route 5
1-Acetyl-5-bromo-7-nitroindoline
Reactant of Route 6
Reactant of Route 6
1-Acetyl-5-bromo-7-nitroindoline

Citations

For This Compound
10
Citations
MMT Moreno, RHA Santos, MTP Gambardella… - Structural Chemistry, 1998 - Springer
… molecular structures of the following molecules have been determined: 1-acetyl-indoline, 1-acetyl-5-nitro-indoline, l-acetyl-5-nitro-7-bromo-indoline, 1-acetyl-5-bromo-7-nitroindoline, …
Number of citations: 4 link.springer.com
S Kamiya, H Shirahase, A Yoshimi… - Chemical and …, 2000 - jstage.jst.go.jp
… —f—2e were brominated to give 1-acetyl-5-bromoindoline derivatives 3a—3e, which were nitrated with fuming nitric acid in H2804 and AcOH to give 1-acetyl-5-bromo-7-nitroindoline …
Number of citations: 18 www.jstage.jst.go.jp
A Ornelas - 2013 - search.proquest.com
Amino acid and peptide oxo-esters have played an important role in peptide chemistry for many years. Various amino acid esters are commonly used as protecting groups for peptide …
Number of citations: 1 search.proquest.com
R Kumari - Biotech Today: An International Journal of Biological …, 2017 - indianjournals.com
The efficacy of orotic acid monohydrate and 3-hydroxybutyric acid on bioproduction of lactic acid by lactic acid bacteria such as Lactobacillus pentosus NCIM-2669, Lactobacillus casei …
Number of citations: 0 www.indianjournals.com
R Kumari - Biotech Today, 2019 - indianjournals.com
The efficacy of barbital and p-hydroxymandelic acid on bioproduction of lactic acid by lactic acid bacteria such as Lactobacillus pentosus NCIM – 2669, Lactobacillus casei NCIM – 2732…
Number of citations: 2 www.indianjournals.com
S Singh, SP Singh - 2020 - indianjournals.com
The efficacy of metronidazole on bioproduction of lactic acid by some lactic acid producing bacteria such as Lactobacillus jugrti NCIM- 2367, Lactobacillus lactis NCIM-2369, …
Number of citations: 0 www.indianjournals.com
P Klán, T Solomek, CG Bochet, A Blanc… - Chemical …, 2013 - ACS Publications
Photoremovable (sometimes called photoreleasable, photocleavable or photoactivatable) protecting groups (PPGs) provide spatial and temporal control over the release of various …
Number of citations: 656 pubs.acs.org
M Kubicki - Acta Crystallographica Section C: Crystal Structure …, 2004 - scripts.iucr.org
… The smallest difference, of 0.072 Å, was found in the structure of 1-acetyl-5-bromo-7-nitroindoline (Moreno et al., 1998), and the present case provides the second most symmetrical Br···…
Number of citations: 15 scripts.iucr.org
SS Shivankari, SP Singh - Biotech Today - academia.edu
The efficacy of metronidazole on bioproduction of lactic acid by some lactic acid producing bacteria such as Lactobacillus jugrti NCIM-2367, Lactobacillus lactis NCIM-2369, …
Number of citations: 0 www.academia.edu
R Kumari, S Singh, SP Singh - 2016 - Chemtracks
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.